An In-depth Technical Guide to 2,3-Diphenylpyrazine: Structure, Properties, and Biological Relevance
An In-depth Technical Guide to 2,3-Diphenylpyrazine: Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of 2,3-diphenylpyrazine. The information is curated to support research and development activities, with a focus on data clarity and experimental reproducibility.
Chemical Structure and Identifiers
2,3-Diphenylpyrazine is an aromatic heterocyclic compound featuring a pyrazine ring substituted with two phenyl groups at the 2 and 3 positions.
Chemical Structure:
Caption: 2D structure of 2,3-Diphenylpyrazine.
| Identifier | Value |
| IUPAC Name | 2,3-diphenylpyrazine[1][2][3] |
| CAS Number | 1588-89-2[1][2][3] |
| Molecular Formula | C₁₆H₁₂N₂[1][2][3] |
| Molecular Weight | 232.28 g/mol [3] |
| InChI Key | PTZIVVDMBCVSMR-UHFFFAOYSA-N[1][2][3] |
| SMILES | c1ccc(cc1)c2nccnc2c3ccccc3[3] |
Physicochemical Properties
This section summarizes the key physical and chemical properties of 2,3-diphenylpyrazine.
| Property | Value | Reference |
| Appearance | Cream to brown crystalline powder | [1][2] |
| Melting Point | 117-124 °C | [1][2] |
| Boiling Point | 145 °C at 0.001 mmHg (for 5-chloro-2,3-diphenylpyrazine) | [4] |
| Solubility | 21.5 µg/mL in water at pH 7.4. Soluble in organic solvents. | [3] |
| Density | Data not available | [5] |
Synthesis of 2,3-Diphenylpyrazine
A common and efficient method for the synthesis of 2,3-diphenylpyrazine is the condensation of benzil with ethylenediamine.
Experimental Protocol: Synthesis from Benzil and Ethylenediamine
This protocol outlines a general procedure for the synthesis of 2,3-diphenylpyrazine.
Materials:
-
Benzil
-
Ethylenediamine
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (optional, for catalysis)
Procedure:
-
Dissolve benzil in a minimal amount of hot ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add an equimolar amount of ethylenediamine to the benzil solution.
-
(Optional) Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, 2,3-diphenylpyrazine, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol to yield pale yellow crystals.
Caption: Experimental workflow for the synthesis of 2,3-diphenylpyrazine.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and identification of 2,3-diphenylpyrazine.
NMR Spectroscopy
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the two phenyl rings and the pyrazine ring.
¹³C NMR (CDCl₃): The carbon NMR spectrum will exhibit signals for the carbons of the pyrazine ring and the phenyl substituents.[6]
| Assignment | Chemical Shift (ppm) |
| Aromatic CH | ~ 7.2 - 7.8 |
| Aromatic C (quaternary) | ~ 128 - 150 |
| Pyrazine CH | ~ 8.5 - 8.7 |
| Pyrazine C (substituted) | ~ 150 - 155 |
Note: Exact chemical shifts can vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy
The IR spectrum of 2,3-diphenylpyrazine will display characteristic absorption bands for aromatic C-H and C=C stretching vibrations.
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aromatic C=C stretch | 1450 - 1600 |
| C-N stretch | 1000 - 1350 |
Mass Spectrometry (MS)
The mass spectrum of 2,3-diphenylpyrazine will show a molecular ion peak (M⁺) at m/z = 232, corresponding to its molecular weight.
Biological Activity and Signaling Pathways
Recent studies have highlighted the potential of 2,3-diphenylpyrazine derivatives as anticancer agents.[1][7][8] Specifically, they have been identified as inhibitors of the S-phase kinase-associated protein 2 (Skp2)-Cks1 protein-protein interaction.[1][7][8]
Inhibition of the Skp2-Cks1 Signaling Pathway
The Skp2 protein is a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which plays a critical role in cell cycle regulation by targeting proteins for degradation.[9][10] Skp2, in association with its cofactor Cks1, recognizes and ubiquitinates the cyclin-dependent kinase inhibitor p27Kip1 (p27).[9][10] The subsequent degradation of p27 allows for the transition from the G1 to the S phase of the cell cycle.
In many cancers, Skp2 is overexpressed, leading to decreased levels of p27 and consequently, uncontrolled cell proliferation.[9] Derivatives of 2,3-diphenylpyrazine have been shown to disrupt the interaction between Skp2 and Cks1, thereby preventing the ubiquitination and degradation of p27.[1][7][8] This leads to the accumulation of p27, which in turn inhibits cyclin-dependent kinases, causing cell cycle arrest at the G1 phase and inhibiting tumor growth.
References
- 1. Collection - Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent SâPhase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. 2,3-Diphenylpyrazine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 2,3-Diphenylpyrazine | C16H12N2 | CID 243907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
